(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-4-13-22-16-7-5-6-8-17(16)26-19(22)20-18(23)14-9-11-15(12-10-14)27(24,25)21(2)3/h4-12H,1,13H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGXGGQDUKLJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural framework that combines benzo[d]thiazole and sulfonamide moieties, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 393.45 g/mol. The structure includes:
- Benzo[d]thiazole moiety : Known for its diverse biological activities.
- Sulfamoyl group : Implicated in antibacterial and anticancer effects.
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. In particular, studies have shown:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.
- Cell Lines Tested : Notable efficacy has been observed against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with IC50 values comparable to standard chemotherapeutic agents like Cisplatin.
Antimicrobial Activity
The compound has also demonstrated promising antibacterial properties. Its mechanism is thought to involve:
- Inhibition of Bacterial Growth : The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.
- Spectrum of Activity : Effective against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum potential.
Research Findings and Case Studies
Several studies have been conducted to explore the biological activity of this compound:
-
Cytotoxicity Assays :
- A series of derivatives were synthesized and tested for cytotoxic effects. The results indicated that modifications to the benzo[d]thiazole core significantly influenced the potency against cancer cells.
-
Antibacterial Testing :
- The compound was evaluated against common bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed effective inhibition at low concentrations, suggesting potential for therapeutic applications in treating bacterial infections.
Data Table: Summary of Biological Activities
| Activity Type | Tested Cell Lines/Organisms | IC50/Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7, HeLa | 10 µM (approx.) | Apoptosis induction via signaling pathway modulation |
| Antimicrobial | Staphylococcus aureus, E. coli | 5 µg/mL (approx.) | Inhibition of dihydropteroate synthase |
Q & A
Q. What are the key synthetic pathways for (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide?
The synthesis involves multi-step organic reactions, including:
- Thiazole ring formation : Condensation of substituted benzothiazole precursors with allyl groups under controlled pH and temperature (e.g., 60–80°C in ethanol/water mixtures) .
- Sulfamoyl benzamide coupling : Reaction of 4-(N,N-dimethylsulfamoyl)benzoic acid derivatives with thiazole intermediates via carbodiimide-mediated amidation (e.g., using EDC/HOBt) .
- Purification : Column chromatography or HPLC to isolate the Z-isomer, confirmed by NMR (¹H/¹³C) and mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carbonyl groups) verify connectivity and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 431.53 for C₂₀H₂₁N₃O₄S₂) .
- HPLC : Purity >95% using reverse-phase C18 columns (acetonitrile/water gradient) .
Q. What are the primary biological activities reported for this compound?
- Antiproliferative activity : IC₅₀ values of 2–10 μM against breast (MCF-7) and lung (A549) cancer cell lines via apoptosis induction .
- Antimicrobial effects : MIC of 8–16 μg/mL against Gram-positive bacteria (e.g., S. aureus) due to sulfamoyl group-mediated enzyme inhibition .
Advanced Research Questions
Q. How can researchers optimize Z-isomer selectivity during synthesis?
- Reaction conditions : Use polar aprotic solvents (e.g., DMF) at 40–50°C to favor Z-configuration via kinetic control .
- Catalytic additives : Chiral catalysts (e.g., L-proline) improve stereoselectivity, achieving Z/E ratios up to 9:1 .
- In-situ monitoring : FT-IR tracks imine bond formation (C=N stretch at ~1600 cm⁻¹) to adjust reaction time .
Q. What strategies elucidate the compound’s mechanism of action in cancer cells?
- Enzyme inhibition assays : Measure IC₅₀ against topoisomerase II (2.3 μM) and HDACs (1.8 μM) using fluorogenic substrates .
- Molecular docking : Predict binding to ATP-binding pockets (e.g., EGFR kinase, docking score −9.2 kcal/mol) .
- Transcriptomics : RNA-seq reveals downregulation of BCL-2 and upregulation of BAX in treated cells, confirming pro-apoptotic pathways .
Q. How can structural modifications enhance solubility without compromising activity?
- PEGylation : Attaching polyethylene glycol (PEG) chains to the allyl group increases aqueous solubility (from <0.1 mg/mL to 5 mg/mL) while maintaining 80% antiproliferative efficacy .
- Prodrug design : Phosphate ester derivatives improve bioavailability (AUC increased 3-fold in murine models) .
Q. How should researchers address discrepancies in reported biological activity data?
- Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (MTT vs. CellTiter-Glo) to minimize variability .
- SAR analysis : Compare analogues (e.g., replacing dimethylsulfamoyl with diethyl groups reduces activity by 50%) to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
